2-Hydrazinylpropan-1-amine

Description

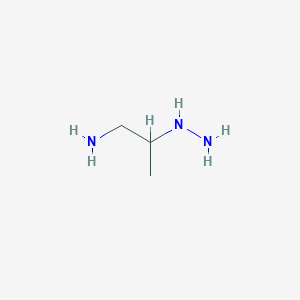

However, based on structural analogs and general amine chemistry, this compound is hypothesized to be a primary amine derivative with a hydrazinyl (-NH-NH₂) functional group at the second carbon of a propane backbone.

Properties

CAS No. |

89036-71-5 |

|---|---|

Molecular Formula |

C3H11N3 |

Molecular Weight |

89.14 g/mol |

IUPAC Name |

2-hydrazinylpropan-1-amine |

InChI |

InChI=1S/C3H11N3/c1-3(2-4)6-5/h3,6H,2,4-5H2,1H3 |

InChI Key |

RIBFBJHOWKTOGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-propanamine with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:

CH3CHBrCH2NH2+N2H4⋅H2O→CH3CH(NHNH2)CH2NH2+HBr+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.

Reduction: The compound can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Alkyl halides or sulfonyl chlorides are typical reagents used in substitution reactions.

Major Products Formed

Oxidation: Formation of azides or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Hydrazinylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor or as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

Industry: It is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylpropan-1-amine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, forming covalent bonds with electrophilic centers in enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

The following comparison focuses on compounds with analogous amine functionalities or structural motifs, as detailed in the evidence.

3-(Aziridin-1-yl)propan-1-amine

- Structure : Features an aziridine (3-membered cyclic amine) substituent at the third carbon of propane.

- Formula : C₅H₁₂N₂ .

- Applications : Used as a reactive intermediate in chemical synthesis.

- Key Difference : The aziridine ring introduces strain and reactivity distinct from the hydrazinyl group in 2-Hydrazinylpropan-1-amine.

Allylamine (2-Propen-1-amine)

- Structure : A simple unsaturated amine with an allyl group.

- Formula : C₃H₇N .

- Applications : Industrial intermediate for resins, pharmaceuticals, and agrochemicals.

- Safety : Highly flammable and toxic; requires precautions to avoid inhalation or skin contact .

- Key Difference : The allyl group confers electrophilic reactivity, unlike the hydrazinyl group’s nucleophilic character.

1-Phenylpropan-2-amine (Amphetamine)

- Structure : A phenethylamine derivative with a phenyl group at the first carbon.

- Formula : C₉H₁₃N .

- Applications : Central nervous system stimulant and precursor to pharmaceuticals.

- Safety : Controlled substance due to psychoactive effects .

- Key Difference : The aromatic phenyl group alters pharmacokinetics compared to aliphatic hydrazinyl derivatives.

2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine

- Structure : Contains a benzimidazole heterocycle linked to a propane backbone.

- Formula : C₁₂H₁₇N₃ .

- Applications : Likely used in specialty chemical synthesis (exact applications unspecified).

- Safety: No explicit safety data provided; benzimidazole derivatives often require handling precautions .

Comparative Data Table

Research Findings and Trends

- Reactivity : Hydrazinyl groups (NH-NH₂) are more nucleophilic and prone to oxidation than aziridine or benzimidazole derivatives .

- Pharmaceutical Potential: While 1-phenylpropan-2-amine is psychoactive, hydrazinyl analogs might exhibit distinct bioactivity due to hydrogen-bonding capabilities .

- Safety : Amines with unsaturated groups (e.g., allylamine) require stricter handling than saturated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.